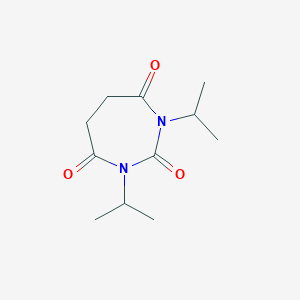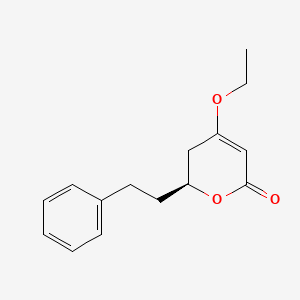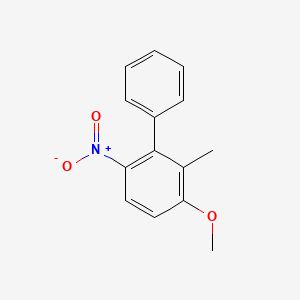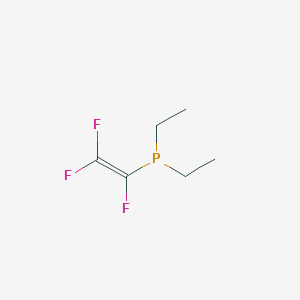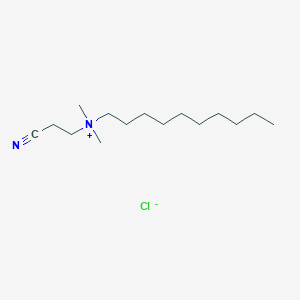![molecular formula C57H42N6 B14240755 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline CAS No. 247171-66-0](/img/structure/B14240755.png)
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with diphenylamino groups, which contribute to its electron-donating characteristics and make it a valuable material in optoelectronic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives.
Substitution with Diphenylamino Groups: The diphenylamino groups are introduced via a nucleophilic substitution reaction, where the triazine core reacts with diphenylamine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline has a wide range of applications in scientific research:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties and high thermal stability.
Fluorescent Sensors: It serves as a fluorescent sensor for detecting metal ions and other analytes, owing to its strong emission properties.
Photovoltaics: The compound is utilized in organic photovoltaic cells to enhance light absorption and charge transport.
Bio-imaging: Its two-photon absorption properties make it suitable for bio-imaging applications.
Mecanismo De Acción
The mechanism of action of 4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline involves its interaction with molecular targets through electron-donating and π-conjugation effects. The diphenylamino groups facilitate charge transfer processes, which are crucial for its optoelectronic and fluorescent properties. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensing applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis[4-(diphenylamino)styryl]biphenyl: Known for its blue light emission and use in OLEDs.
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthracenedione: Utilized as a red dopant in OLEDs.
4,4’-Bis(diethylamino)benzophenone: Employed in photoinitiators and as a sensitizer in photopolymerization.
Uniqueness
4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline stands out due to its triazine core, which provides enhanced thermal stability and electron-withdrawing properties. This makes it particularly effective in applications requiring high thermal resistance and efficient charge transfer.
Propiedades
Número CAS |
247171-66-0 |
|---|---|
Fórmula molecular |
C57H42N6 |
Peso molecular |
811.0 g/mol |
Nombre IUPAC |
4-[4,6-bis[4-(N-phenylanilino)phenyl]-1,3,5-triazin-2-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C57H42N6/c1-7-19-46(20-8-1)61(47-21-9-2-10-22-47)52-37-31-43(32-38-52)55-58-56(44-33-39-53(40-34-44)62(48-23-11-3-12-24-48)49-25-13-4-14-26-49)60-57(59-55)45-35-41-54(42-36-45)63(50-27-15-5-16-28-50)51-29-17-6-18-30-51/h1-42H |
Clave InChI |
NKCRNWXHQSMOSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
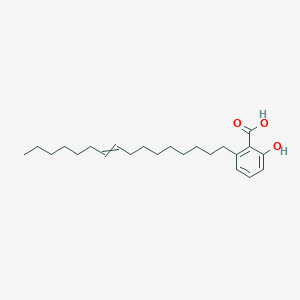
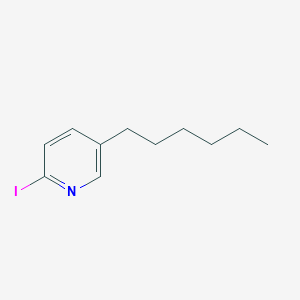
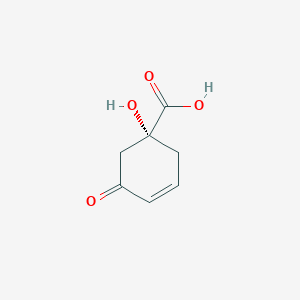
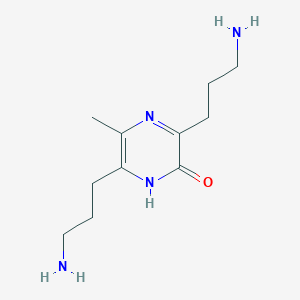
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
